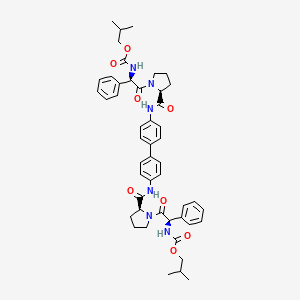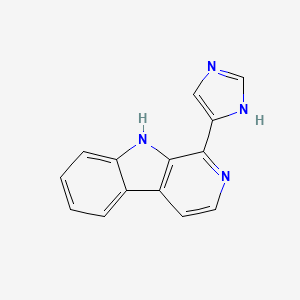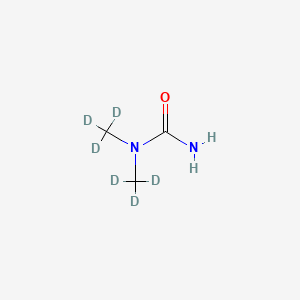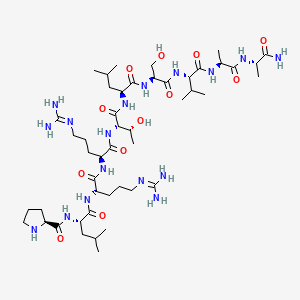
Calmodulin Dependent Protein Kinase Substrate Analog
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calmodulin Dependent Protein Kinase Substrate Analog is a synthetic peptide substrate used in the study of calmodulin-dependent protein kinases (CaMKs). These kinases are crucial regulators of various cellular processes, including neurotransmitter release, muscle contraction, cell proliferation, gene expression, and long-term potentiation and depression . The substrate analog is designed to mimic natural substrates of CaMKs, allowing researchers to investigate the enzyme’s activity and regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Calmodulin Dependent Protein Kinase Substrate Analog involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Calmodulin Dependent Protein Kinase Substrate Analog primarily undergoes phosphorylation reactions catalyzed by CaMKs. Phosphorylation involves the transfer of a phosphate group from adenosine triphosphate (ATP) to specific serine, threonine, or tyrosine residues on the substrate .
Common Reagents and Conditions
Reagents: ATP, magnesium ions (Mg²⁺), and calmodulin.
Conditions: The reactions typically occur in a buffered solution at physiological pH and temperature.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of the substrate analog, which can be analyzed using techniques such as mass spectrometry and phospho-specific antibodies .
Wissenschaftliche Forschungsanwendungen
Calmodulin Dependent Protein Kinase Substrate Analog is widely used in scientific research to study the activity and regulation of CaMKs. Its applications include:
Biochemistry: Investigating the enzymatic properties and substrate specificity of CaMKs.
Cell Biology: Studying the role of CaMKs in cellular signaling pathways and processes such as cell proliferation and apoptosis.
Neuroscience: Exploring the involvement of CaMKs in synaptic plasticity and memory formation.
Medicine: Developing potential therapeutic targets for diseases related to dysregulated CaMK activity, such as cancer and cardiovascular diseases
Wirkmechanismus
Calmodulin Dependent Protein Kinase Substrate Analog exerts its effects by serving as a substrate for CaMKs. The mechanism involves the following steps:
Calcium Binding: Calcium ions bind to calmodulin, inducing a conformational change.
Activation: The calcium-calmodulin complex binds to CaMKs, activating the kinase.
Phosphorylation: The activated CaMK phosphorylates the substrate analog at specific residues, modulating its activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myosin Light Chain Kinase Substrate: Another substrate for a calmodulin-dependent kinase, involved in muscle contraction.
Phosphorylase Kinase Substrate: A substrate for a kinase involved in glycogen metabolism.
Elongation-Factor 2 Dependent Kinase Substrate: A substrate for a kinase involved in protein synthesis.
Uniqueness
Calmodulin Dependent Protein Kinase Substrate Analog is unique due to its specific design to mimic natural substrates of CaMKs, allowing precise investigation of the enzyme’s activity and regulation. Its versatility in various research applications makes it a valuable tool in the study of cellular signaling pathways .
Eigenschaften
Molekularformel |
C47H87N17O12 |
|---|---|
Molekulargewicht |
1082.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H87N17O12/c1-22(2)19-31(60-38(69)28-13-10-16-53-28)41(72)59-29(14-11-17-54-46(49)50)39(70)58-30(15-12-18-55-47(51)52)40(71)64-35(27(9)66)45(76)61-32(20-23(3)4)42(73)62-33(21-65)43(74)63-34(24(5)6)44(75)57-26(8)37(68)56-25(7)36(48)67/h22-35,53,65-66H,10-21H2,1-9H3,(H2,48,67)(H,56,68)(H,57,75)(H,58,70)(H,59,72)(H,60,69)(H,61,76)(H,62,73)(H,63,74)(H,64,71)(H4,49,50,54)(H4,51,52,55)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
MFDBJUOPYMTNEX-SOGCEIGASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
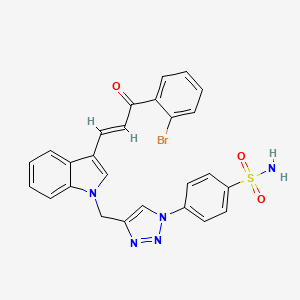
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)





